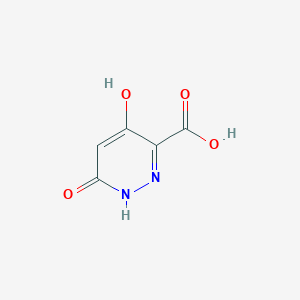

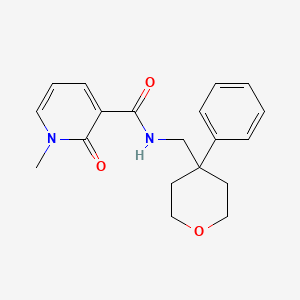

4,6-Dihydroxypyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

DHPDCA can be synthesized in a number of ways. One common method involves the reaction of diacetyl with hydrazine hydrate, followed by cyclization of the resulting pyrazine derivative with glyoxalic acid. Another synthesis method involves the reaction of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of DHPDCA can be determined using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of DHPDCA is C5H4N2O4.Chemical Reactions Analysis

DHPDCA can be used as a reagent in various chemical reactions. For instance, it can be used in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles .Physical And Chemical Properties Analysis

DHPDCA has a melting point of 180-184°C and is soluble in both water and ethanol. It exhibits both acidic and basic properties, with a pKa value of 6.97.Scientific Research Applications

Synthesis and Molecular Interactions

- Synthesis and Tautomeric Forms : Research on methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids studied their tautomeric forms and specific intermolecular interactions. These compounds showed equilibrium of lactam and lactim tautomers, affecting the synthesis of methylated derivatives. The study highlighted the role of CH⋯O hydrogen bonds in molecular arrangements (Katrusiak et al., 2011).

Chemical Reactions and Transformations

- Conversion to Triazines : A method for converting carboxylic acids, including 4,6-Dihydroxypyridazine-3-carboxylic acid, into 4,6-dimethoxy-1,3,5-triazines was developed. This has applications in preparing potential antifungal products (Oudir et al., 2006).

Materials Science and Engineering

- Mesomorphic Properties : A study on esters of 6-alkyloxypyridazine-3-carboxylic acid, related to this compound, found that the introduction of heteroaromatic rings leads to significant changes in mesomorphic behavior, particularly in forming smectic C phases (Paschke et al., 1992).

Coordination Chemistry

- Coordination Polymer : Research involving 4-Hydroxypyridine-2,6-dicarboxylic acid, closely related to this compound, synthesized a one-dimensional coordination polymer with manganese. This polymer exhibited unique coordination geometries and was stabilized by hydrogen bonds, highlighting its potential in materials science (Mirzaei et al., 2013).

Pharmaceutical Research

- Spin-Labeled Amides Synthesis : A study on the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid with amines synthesized spin-labeled amides. These compounds showed antioxidant potential, relevant for biomedical applications using magnetic resonance imaging (Yushkova et al., 2013).

Safety and Hazards

While DHPDCA has been used safely in a range of scientific experiments, some studies have reported toxicity at high doses. It is therefore important to follow proper safety protocols when working with DHPDCA and to use appropriate protective equipment. The safety information includes hazard statements H302-H315-H319-H335 .

Mechanism of Action

Target of Action

It is known to be used in drug synthesis and organic synthesis , suggesting that it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dihydroxypyridazine-3-carboxylic acid . .

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDXNJULVWJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NNC1=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)

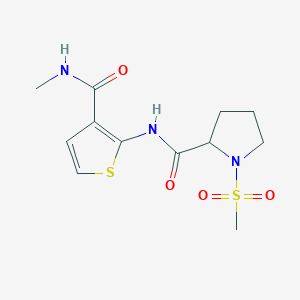

![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)